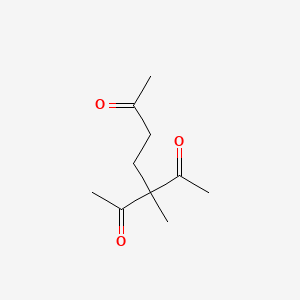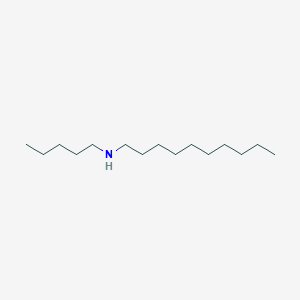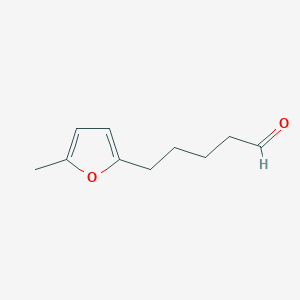![molecular formula C9H8Br2 B14466856 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene CAS No. 70813-87-5](/img/structure/B14466856.png)
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is a chemical compound with the molecular formula C9H14Br2. It is a bicyclic compound featuring two bromine atoms attached to the ninth carbon of the bicyclo[6.1.0]nonane structure. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene typically involves the bromination of bicyclo[6.1.0]nona-2,4,6-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the ninth carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 9,9-dihydroxybicyclo[6.1.0]nona-2,4,6-triene using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 9,9-dibromo-2,4,6-nonatriene using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: 9,9-Dimethoxybicyclo[6.1.0]nona-2,4,6-triene.
Reduction: 9,9-Dihydroxybicyclo[6.1.0]nona-2,4,6-triene.
Oxidation: 9,9-Dibromo-2,4,6-nonatriene.
科学的研究の応用
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
作用機序
The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards certain molecular targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
9,9-Dibromobicyclo[6.1.0]nonane: Similar structure but lacks the triene functionality.
9,9-Dibromobicyclo[6.1.0]non-4-ene: Contains a double bond in the bicyclic structure.
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene: Similar structure with a methoxy group instead of bromine atoms .
Uniqueness
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is unique due to its combination of bromine atoms and the triene system within a bicyclic framework. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
70813-87-5 |
|---|---|
分子式 |
C9H8Br2 |
分子量 |
275.97 g/mol |
IUPAC名 |
9,9-dibromobicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C9H8Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-8H |
InChIキー |
MLZKLKSSTQZXIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC2C(C2(Br)Br)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


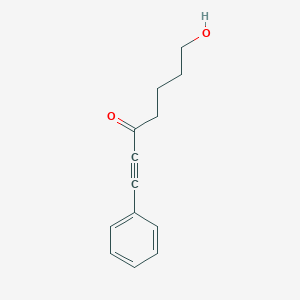
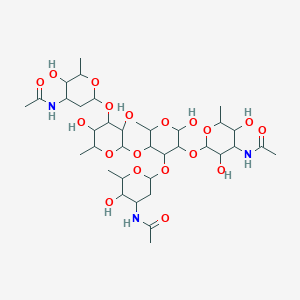

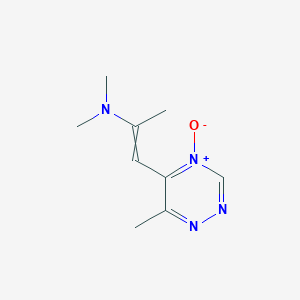
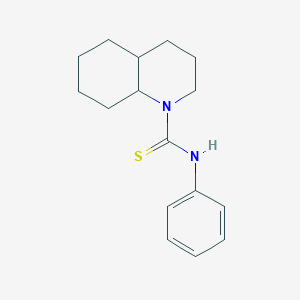
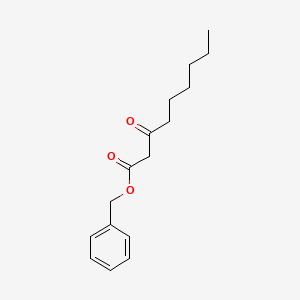
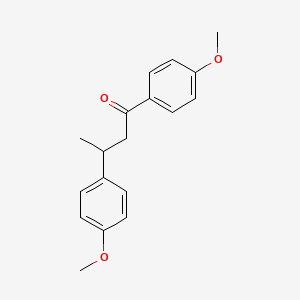
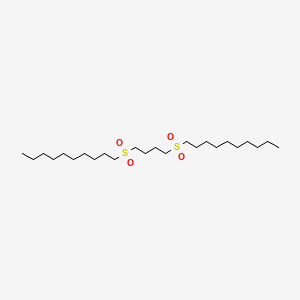
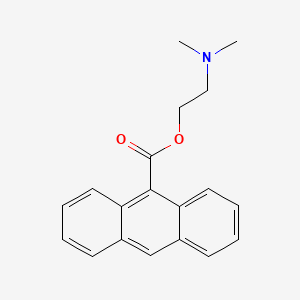
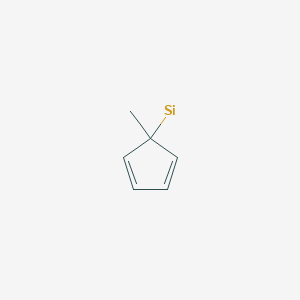
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
